molecular formula C16H19N3O B5483640 N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea

N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea

Cat. No. B5483640
M. Wt: 269.34 g/mol
InChI Key: SRUUFTLFHKSRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as DMPU, is a widely used organic solvent in chemical synthesis. It is a colorless and odorless liquid that is highly polar and has a low boiling point. DMPU has been extensively studied for its unique properties and has found numerous applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea acts as a Lewis base and forms complexes with metal ions, which enhances the reactivity of the metal ions in various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea. However, studies have shown that N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not mutagenic or genotoxic in bacterial and mammalian cells.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several advantages as a solvent in chemical reactions. It is highly polar, which makes it an excellent solvent for polar compounds. It also has a low boiling point, which makes it easy to remove from reaction mixtures. However, N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several limitations. It is highly reactive with water and air, which can lead to the formation of impurities in reaction mixtures. It is also toxic and should be handled with care.

Future Directions

Future research on N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea could focus on developing new synthetic methods that use N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea as a solvent or catalyst. Additionally, research could focus on developing new applications for N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in the synthesis of pharmaceuticals, agrochemicals, and polymers. Further studies on the biochemical and physiological effects of N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea could also be conducted to better understand its safety and potential toxicity.

Synthesis Methods

N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea can be synthesized through various methods, including reaction of 2,5-dimethylaniline with carbon dioxide and subsequent reaction of the resulting product with 4,6-dimethyl-2-pyridinecarboxylic acid chloride. Another method involves the reaction of 2,5-dimethylaniline with phosgene and subsequent reaction with 4,6-dimethyl-2-pyridine.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been widely used as a solvent in various chemical reactions, including coupling reactions, Grignard reactions, and Suzuki-Miyaura cross-coupling reactions. It has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates and the conversion of epoxides to aldehydes. N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has also found applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-10-5-6-12(3)14(8-10)18-16(20)19-15-9-11(2)7-13(4)17-15/h5-9H,1-4H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUUFTLFHKSRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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